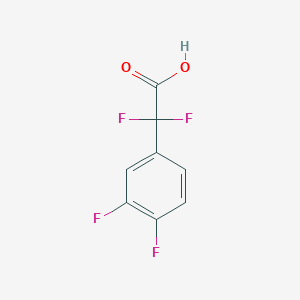

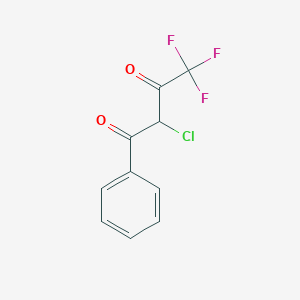

![molecular formula C15H26N2O2S B2456141 4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide CAS No. 321716-98-7](/img/structure/B2456141.png)

4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide” is a chemical compound that has been mentioned in the context of copolymerization of amine-containing monomers . It is also related to the synthesis of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . Another study mentioned the design and synthesis of a new series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied in the context of copolymerization processes . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Scientific Research Applications

Alkyl Splitting Reactions

Alkyl Splitting in Benzene Derivatives Alkyl splitting in benzene derivatives like 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide is an unusual reaction for amides. This process is driven by the tendency of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives to eliminate specific components in the presence of bases, indicating a unique reactivity in certain chemical environments (Oludina et al., 2015).

Crystal Structure Analysis

Analysis of Benzenesulfonamide Derivatives The crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide reveals intricate interactions. The structure is characterized by extensive π–π interactions and intermolecular hydrogen bonding, indicating its potential for detailed structural analysis and applications in designing complex molecular architectures (Balu & Gopalan, 2013).

Electrophilic Activation in Sulfonyl Derivatives

Activation of SNAr-Reactivity In sulfonyl derivatives, the electrostatic effect of the sulfonylonio function allows SNAr reactions to be performed under mild conditions. This property is crucial for synthesizing pharmaceutically interesting substances, indicating the compound's relevance in medicinal chemistry and drug design (Weiss & Pühlhofer, 2001).

Spectroscopic Analysis and Molecular Docking

Spectroscopic and Docking Studies in Sulfonamide Derivatives Spectroscopic analysis and molecular docking of certain benzenesulfonamide derivatives reveal their potential in designing pharmaceutical applications. The study of changes in orientation and interactions with receptors through molecular docking provides insights into the compound's interaction with biological systems and its potential pharmaceutical applications (Mary et al., 2021).

properties

IUPAC Name |

4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c1-15(2,3)13-7-9-14(10-8-13)20(18,19)16-11-6-12-17(4)5/h7-10,16H,6,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZPZEQBJZBDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

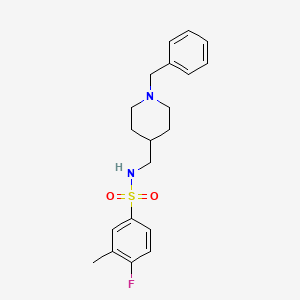

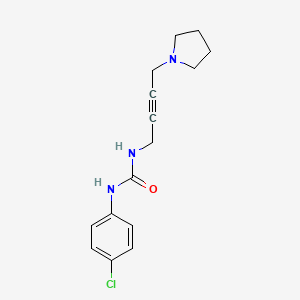

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)

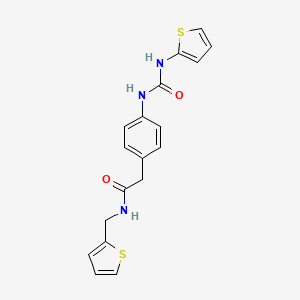

![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)

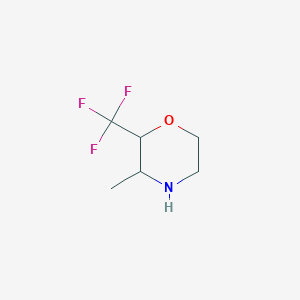

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)

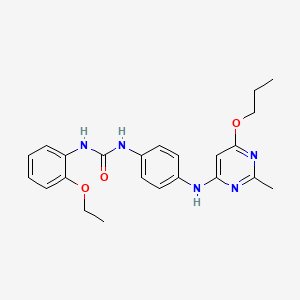

![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide](/img/structure/B2456065.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456071.png)

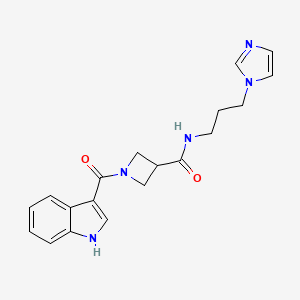

![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)